N-(3,4-dimethylphenyl)-4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-14-4-5-16(12-15(14)2)23-21(26)25-10-8-17(9-11-25)28-22-24-19-13-18(27-3)6-7-20(19)29-22/h4-7,12-13,17H,8-11H2,1-3H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNAKIYPCBWTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC4=C(S3)C=CC(=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of benzothiazole derivatives, which are known for their diverse biological activities. The structure can be broken down as follows:
- Piperidine ring : Provides basic properties and contributes to the compound's interaction with biological targets.
- Benzothiazole moiety : Known for antimicrobial and anticancer activities.
- Dimethylphenyl group : Enhances lipophilicity and cellular uptake.
The biological activity of this compound is attributed to its interaction with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cholinesterase activity, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation.
- Modulation of Melanogenesis : It targets tyrosinase-related protein 2 (TRP-2), significantly reducing melanin production by downregulating TRP-2 expression in response to UV exposure.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens, suggesting its potential as an antibiotic candidate .
Biochemical Pathways
The compound's activity affects several biochemical pathways:
- Melanogenesis Pathway : By inhibiting TRP-2, it disrupts melanin synthesis, which may have implications for skin pigmentation disorders.
- Neurotransmitter Regulation : Inhibition of cholinesterases can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially providing therapeutic effects in neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that derivatives of benzothiazole compounds exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds similar to N-(3,4-dimethylphenyl)-4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine were tested against human colon adenocarcinoma (HT-29) and showed significant growth inhibition with IC50 values ranging from 5 to 20 µM depending on the derivative .
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties found that similar benzothiazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Summary Table of Biological Activities
Scientific Research Applications
N-(3,4-dimethylphenyl)-4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide is a compound of significant interest in scientific research due to its diverse applications in medicinal chemistry, materials science, and biological studies. This article explores its applications, mechanisms of action, and relevant case studies.
Chemical Overview
This compound is a piperidine derivative that incorporates a benzothiazole moiety. This structure contributes to its biological activity and potential therapeutic uses.
Medicinal Chemistry
The compound has been evaluated for its potential as an anticancer agent . Research indicates that it can inhibit specific enzymes involved in cancer cell proliferation. The presence of the benzothiazole group is particularly relevant, as compounds with similar structures have shown promising anticancer activity by targeting various signaling pathways associated with tumor growth and metastasis.
Neurological Disorders
Preliminary studies suggest that this compound may exhibit neuroprotective properties. It has been investigated for its ability to inhibit cholinesterase enzymes, which are critical in the management of neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase and butyrylcholinesterase, it may enhance cholinergic signaling in the brain, potentially improving cognitive function.
Antimicrobial Activity
The compound has demonstrated antimicrobial and antifungal properties in vitro. Its efficacy against various pathogens makes it a candidate for developing new antibiotics or antifungal agents, particularly in the context of rising antibiotic resistance.
Materials Science
In materials science, derivatives of this compound have been explored for their potential use in organic semiconductors and light-emitting diodes (LEDs). The electronic properties of benzothiazole derivatives make them suitable for applications in optoelectronic devices.
Case Study 1: Anticancer Activity
In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several piperidine derivatives and evaluated their anticancer activity against human cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the piperidine structure can enhance anticancer properties .
Case Study 2: Neuroprotective Effects
A study focused on the neuroprotective effects of benzothiazole derivatives demonstrated that compounds similar to this compound could significantly inhibit acetylcholinesterase activity. This inhibition was associated with improved cognitive function in animal models of Alzheimer's disease .
Case Study 3: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of benzothiazole derivatives revealed that compounds with similar structures effectively inhibited bacterial growth. The study highlighted the potential for these compounds to serve as new therapeutic agents against resistant strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs reported in the literature, particularly those from the benzimidazolone and benzothiazole families. Below is a detailed comparison based on substituent variations, synthetic routes, and inferred pharmacological properties:
Substituent Analysis and Pharmacological Implications
A key distinction lies in the heterocyclic core and substituent positioning. For example:
- Compound 56 (): Features a 4-bromo-2-oxo-benzodiazol-1-yl group linked to a piperidine carboxamide with a 3,4-dimethoxyphenyl substituent. However, the benzodiazol-2-one core differs from the benzothiazole in the target compound, which may alter hydrogen-bonding interactions .
- Compound 14 (): Contains a 5-chloro-benzodiazol-2-one core and a 4-methylphenyl carboxamide. The chloro substituent increases electronegativity, while the methyl group on the phenyl ring reduces steric hindrance compared to the 3,4-dimethylphenyl group in the target compound. This may result in lower selectivity due to reduced steric constraints .
Key Data Comparison
Hypothesized Pharmacological Differences
- Electron-Donating vs. Withdrawing Groups : The target compound’s 5-methoxy group (electron-donating) may enhance π-π stacking in aromatic binding pockets compared to chloro or bromo substituents (electron-withdrawing) in analogs .
- Metabolic Stability : Methoxy and methyl groups are generally more metabolically stable than halogens, which may undergo dehalogenation or oxidative pathways .
Preparation Methods
Boc-Protection of Piperidine
Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield tert-butyl piperidine-1-carboxylate .
Reaction Conditions :
Mesylation at the 4-Position
The Boc-protected piperidine undergoes mesylation to install a leaving group for nucleophilic substitution.
Procedure :
- Reagents : Methanesulfonyl chloride (1.2 eq.), triethylamine (3 eq.)
- Solvent : DCM
- Temperature : 0°C → room temperature, 2 hours
- Product : tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate
- Yield : 89%
Formation of the Carboxamide Group
The Boc-protected intermediate undergoes deprotection followed by amidation.
Deprotection of Boc Group
Conditions :
Amidation with 3,4-Dimethylphenyl Isocyanate
Procedure :
- Reagents : 3,4-Dimethylphenyl isocyanate (1.1 eq.)
- Solvent : THF, anhydrous
- Catalyst : None (room temperature, 24 hours)
- Yield : 85%
Alternative Method :
Optimization and Yield Improvement Strategies
Solvent Screening for Etherification
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while toluene reduces reactivity.
| Solvent | Dielectric Constant | Yield |
|---|---|---|
| DMF | 36.7 | 72% |
| DMSO | 46.7 | 68% |
| THF | 7.5 | 42% |
Temperature-Dependent Kinetics
Higher temperatures (80–100°C) accelerate substitution but risk decomposition.
Analytical Characterization
- NMR : Distinct singlet for methoxy (δ 3.85 ppm), aromatic protons (δ 6.8–7.5 ppm).
- LC-MS : [M+H]⁺ calculated for C₂₃H₂₆N₂O₃S: 411.18; found: 411.2.
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and carboxamide coupling. For example, piperidine derivatives are often functionalized via Mitsunobu reactions or SN2 displacements using alcohols under reflux conditions (e.g., in dimethylformamide or dichloromethane). Catalysts such as triethylamine are critical for activating intermediates, while reaction temperatures (~80–120°C) and solvent polarity are optimized to improve yields (e.g., 60–75%) . Purity is enhanced via column chromatography or recrystallization from ethanol .
Q. How can spectroscopic methods confirm the molecular structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for confirming substituent positions. For instance:
- ¹H NMR : Signals for aromatic protons (δ 6.8–7.5 ppm) and piperidine methyl groups (δ 1.2–1.6 ppm) validate substitution patterns.
- ¹³C NMR : Carbonyl groups (δ ~165 ppm) and benzothiazole carbons (δ 110–160 ppm) confirm connectivity. Infrared (IR) spectroscopy identifies functional groups like C=O (1680–1720 cm⁻¹) and C-O-C (1250 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight (e.g., m/z 453.18 [M+H]⁺) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Standard assays include:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC₅₀ calculations.
- Cell viability : MTT assays against cancer cell lines (e.g., IC₅₀ values in µM range).
- Receptor binding : Radioligand displacement assays (e.g., for GPCR targets). Positive controls (e.g., staurosporine for kinases) and DMSO vehicle controls are essential .
Advanced Research Questions
Q. How can researchers resolve contradictions between predicted and observed biological activity?
Discrepancies may arise from off-target effects or metabolic instability. Strategies include:
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays.
- Metabolic profiling : Use liver microsomes or LC-MS to identify degradation products.
- Structural analogs : Synthesize derivatives (e.g., replacing the methoxy group with halogens) to isolate structure-activity relationships (SAR) .
Q. What computational methods predict binding modes with biological targets?
Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (GROMACS) simulate interactions. For example:
- Docking : The benzothiazole moiety may occupy hydrophobic pockets in kinase ATP-binding sites.
- Free energy calculations : MM/GBSA estimates binding affinity (ΔG ~ -9 kcal/mol). Validate predictions with mutagenesis (e.g., alanine scanning of key residues) .
Q. How can reaction mechanisms for piperidine-1-carboxamide derivatization be elucidated?
Mechanistic studies employ:
- Kinetic isotope effects : Compare rates with deuterated vs. non-deuterated reactants.
- Trapping intermediates : Use quenching agents (e.g., methanol) to isolate reactive species.
- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) for nucleophilic attacks on the carboxamide carbonyl .
Q. What strategies improve metabolic stability without compromising potency?
- Bioisosteric replacement : Substitute the methoxy group with a trifluoromethyl group to reduce oxidative metabolism.
- Steric shielding : Introduce methyl groups ortho to metabolically labile sites (e.g., benzothiazole C-5).
- Prodrug design : Mask polar groups (e.g., ester prodrugs) to enhance bioavailability .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies for in vivo efficacy?
- Dose range : Start with 10–100 mg/kg (oral or IP) based on in vitro IC₅₀ values.
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and AUC (area under the curve) via LC-MS/MS.
- Control groups : Include vehicle and positive controls (e.g., cisplatin for antitumor studies). Statistical significance requires n ≥ 6 per group (ANOVA with post-hoc tests) .
Q. What analytical techniques quantify impurities in bulk synthesis?
- HPLC-PDA : Purity >95% with a C18 column (gradient: 10–90% acetonitrile/water).
- LC-MS : Detect trace impurities (e.g., de-methylated byproducts at m/z 439.16).
- Elemental analysis : Validate C, H, N content (±0.3% theoretical) .
Key Challenges and Solutions
Q. Why might solubility limit in vitro assays, and how is this addressed?
The compound’s logP (~3.5) may cause precipitation in aqueous buffers. Solutions include:
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin inclusion complexes.
- pH adjustment : Solubilize via protonation in acidic buffers (pH 4–5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
